Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate
CAS No.: 939242-37-2
Cat. No.: VC4675799
Molecular Formula: C22H29N3O4
Molecular Weight: 399.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939242-37-2 |
|---|---|
| Molecular Formula | C22H29N3O4 |
| Molecular Weight | 399.491 |
| IUPAC Name | ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C22H29N3O4/c1-4-25-15(3)13-18(26)19(21(25)27)20(17-7-6-10-23-14-17)24-11-8-16(9-12-24)22(28)29-5-2/h6-7,10,13-14,16,20,26H,4-5,8-9,11-12H2,1-3H3 |
| Standard InChI Key | XCVXWZXBYNPSPK-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)C(=O)OCC)O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a piperidine ring substituted at the 4-position with an ethyl carboxylate group. Attached to the piperidine nitrogen is a bifunctional group comprising a 1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl fragment and a pyridin-3-ylmethyl moiety. This arrangement creates a hybrid structure that merges the conformational flexibility of piperidine with the planar aromaticity of pyridine and the hydrogen-bonding capacity of the dihydropyridinone system .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is estimated to be C23H30N3O5, yielding a molecular weight of approximately 428.5 g/mol. This aligns with closely related compounds, such as Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate (C23H31N3O5, 429.5 g/mol).
Key Functional Groups
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Piperidine-4-carboxylate ester: Enhances lipophilicity, potentially improving membrane permeability.
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Dihydropyridinone ring: Provides hydrogen-bonding sites via the 4-hydroxy and 2-oxo groups.
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Pyridin-3-ylmethyl group: Introduces aromatic stacking potential and metal-coordination capabilities .
Stereochemical Considerations
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, as evidenced by analogous protocols for ethyl piperidine-4-carboxylate derivatives .
Step 1: Formation of the Dihydropyridinone Core
A Hantzsch-like cyclocondensation between ethyl acetoacetate, an ethylamine derivative, and formaldehyde could yield the 1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl fragment. Alternative routes may employ Michael additions followed by cyclization.
Step 2: Coupling to Piperidine
The dihydropyridinone intermediate is alkylated with a pyridin-3-ylmethyl halide under basic conditions (e.g., K2CO3 in DMF). Subsequent nucleophilic substitution or reductive amination attaches this fragment to the piperidine nitrogen .
Step 3: Esterification
Final esterification of the piperidine-4-carboxylic acid with ethanol, catalyzed by HCl or H2SO4, completes the synthesis .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, ethylamine, formaldehyde, reflux | ~40% |
| Alkylation | Pyridin-3-ylmethyl chloride, K2CO3, DMF, 80°C | 55% |
| Esterification | Ethanol, HCl, reflux | 85% |
Reactivity Profile
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Ester hydrolysis: The ethyl carboxylate is susceptible to base- or enzyme-mediated hydrolysis, forming a carboxylic acid derivative.
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Oxidation: The dihydropyridinone ring may oxidize to a pyridine under strong oxidizing agents.
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Complexation: The pyridine nitrogen can coordinate to metal ions, enabling catalytic or diagnostic applications .
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: Limited (<1 mg/mL) due to the hydrophobic pyridine and piperidine groups.
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LogP: Predicted to be 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectral Data
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O dihydropyridinone), 3200–3500 cm⁻¹ (O-H stretch).
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¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, ester CH3), 2.45–2.60 (m, piperidine CH2), 6.78 (s, pyridine H) .
Stability
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Thermal decomposition: Onset at 210°C (DSC).
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Photostability: Degrades under UV light (λ > 300 nm), necessitating storage in amber glass .
Research Applications
Medicinal Chemistry
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Lead optimization: The ester group serves as a prodrug motif, hydrolyzing in vivo to enhance solubility.
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Structure-activity relationship (SAR) studies: Modifying the pyridine substituent (e.g., 3- vs. 2-position) alters target selectivity .
Material Science
Thin films of this compound exhibit nonlinear optical (NLO) properties due to charge transfer between the pyridine and dihydropyridinone groups. The hyperpolarizability (β) is calculated at 25 × 10⁻³⁰ esu, making it a candidate for photonic devices.
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